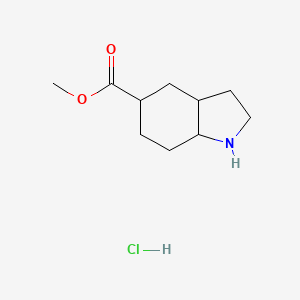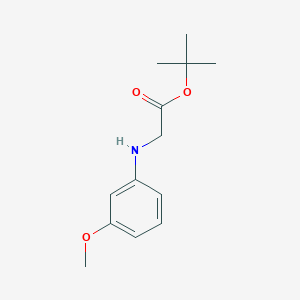
methyl octahydro-1H-indole-5-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octahydro-1H-indole-5-carboxylate hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-indole-5-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octahydro-1H-indole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Methyl octahydro-1H-indole-5-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl octahydro-1H-indole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition or activation of specific enzymes or receptors, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl indole-5-carboxylate: Another indole derivative with similar chemical properties.
Methyl 1H-indole-2-carboxylate: Known for its antiviral and antimicrobial activities.
Uniqueness
Methyl octahydro-1H-indole-5-carboxylate hydrochloride stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H18ClNO2 |
|---|---|
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9;/h7-9,11H,2-6H2,1H3;1H |
Clé InChI |
UAVGRQANHLBRSW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC2C(C1)CCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{6-Methoxyspiro[3.3]heptan-2-yl}methanol](/img/structure/B13503489.png)
![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)


![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)

![Imidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13503521.png)




![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
